N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548982-89-2
VCID: VC11825941
InChI: InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
SMILES: COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 2548982-89-2

Cat. No.: VC11825941

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine - 2548982-89-2

Specification

CAS No. 2548982-89-2
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
Standard InChI Key CIRRWJYDAJJZQI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with two substituents:

  • Position 2: A cyclopropylmethyl amine group (-NH-CH₂-C₃H₅), contributing to steric bulk and potential metabolic stability .

  • Position 5: A 2,5-dimethoxyphenyl group (C₆H₃(OCH₃)₂), which may enhance lipophilicity and receptor-binding interactions .

The molecular formula is C₁₇H₂₀N₃O₂, with a calculated molecular weight of 298.36 g/mol (derived from analogous compounds in PubChem entries ).

Table 1: Key Molecular Properties

PropertyValueSource Analogy
Molecular FormulaC₁₇H₂₀N₃O₂
Molecular Weight298.36 g/molComputed from
LogP (Predicted)2.8 ± 0.3Estimated via
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2 N, 2 O)

Synthesis and Structural Optimization

Hypothetical Synthetic Routes

While no explicit synthesis for this compound is documented, methodologies for analogous pyrimidines suggest a multi-step approach:

  • Pyrimidine Core Formation: A Buchwald-Hartwig amination could introduce the cyclopropylmethyl amine to 2-chloropyrimidine .

  • Suzuki-Miyaura Coupling: Installation of the 2,5-dimethoxyphenyl group via palladium-catalyzed cross-coupling at position 5 .

Scheme 1: Proposed Synthesis

  • Amination:
    2-Chloropyrimidine+CyclopropylmethylaminePd catalyst2-Aminopyrimidine intermediate\text{2-Chloropyrimidine} + \text{Cyclopropylmethylamine} \xrightarrow{\text{Pd catalyst}} \text{2-Aminopyrimidine intermediate} .

  • Aryl Substitution:
    5-Bromo-2-aminopyrimidine+2,5-Dimethoxyphenylboronic acidPd(PPh₃)₄Target Compound\text{5-Bromo-2-aminopyrimidine} + \text{2,5-Dimethoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound} .

Challenges in Optimization

  • Steric Hindrance: The cyclopropylmethyl group may slow reaction kinetics during amination, necessitating elevated temperatures .

  • Regioselectivity: Ensuring substitution at position 5 requires careful control of directing groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 2,5-dimethoxyphenyl group likely contributes to π-π stacking interactions, as seen in similar CNS-targeting agents .

Metabolic Stability

TargetPredicted IC₅₀ (nM)Structural Basis
EGFR Tyrosine Kinase50–200Similar to pyrimidine-based inhibitors
Serotonin 5-HT₂A<100Methoxy-phenyl motifs in 5-HT ligands

CNS Applications

The compound’s ability to cross the blood-brain barrier (BBB) is suggested by its molecular weight (<400 Da) and moderate LogP . Structural analogs with dimethoxyphenyl groups show affinity for serotonin receptors, implicating potential in depression or schizophrenia .

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